molecular formula C12H16N2O2 B12119439 2-(Piperidin-1-yl)-2-(pyridin-4-yl)acetic acid

2-(Piperidin-1-yl)-2-(pyridin-4-yl)acetic acid

Cat. No.: B12119439
M. Wt: 220.27 g/mol
InChI Key: PLKDAEQFQNZXRH-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-2-(pyridin-4-yl)acetic acid is an organic compound that features a piperidine ring and a pyridine ring connected through an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)-2-(pyridin-4-yl)acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Formation of the Pyridine Ring: The pyridine ring is usually synthesized through methods such as the Hantzsch pyridine synthesis or by cyclization of suitable precursors.

    Coupling of Rings: The piperidine and pyridine rings are coupled through an acetic acid linker. This can be achieved by reacting piperidine with 4-pyridinecarboxaldehyde in the presence of a base, followed by oxidation to form the acetic acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis of Precursors: Large-scale synthesis of piperidine and pyridine derivatives.

    Automated Coupling Reactions: Use of automated reactors to couple the piperidine and pyridine rings efficiently.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its ability to coordinate with metals.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

    Antimicrobial Activity: Studied for its potential antimicrobial properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)-2-(pyridin-4-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-yl)-2-(pyridin-3-yl)acetic acid: Similar structure but with the pyridine ring at the 3-position.

    2-(Piperidin-1-yl)-2-(pyridin-2-yl)acetic acid: Pyridine ring at the 2-position.

    2-(Morpholin-4-yl)-2-(pyridin-4-yl)acetic acid: Morpholine ring instead of piperidine.

Uniqueness

2-(Piperidin-1-yl)-2-(pyridin-4-yl)acetic acid is unique due to its specific positioning of the piperidine and pyridine rings, which can influence its binding affinity and specificity towards biological targets. This structural arrangement can result in distinct pharmacological and chemical properties compared to its analogs.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-piperidin-1-yl-2-pyridin-4-ylacetic acid

InChI

InChI=1S/C12H16N2O2/c15-12(16)11(10-4-6-13-7-5-10)14-8-2-1-3-9-14/h4-7,11H,1-3,8-9H2,(H,15,16)

InChI Key

PLKDAEQFQNZXRH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=CC=NC=C2)C(=O)O

Origin of Product

United States

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